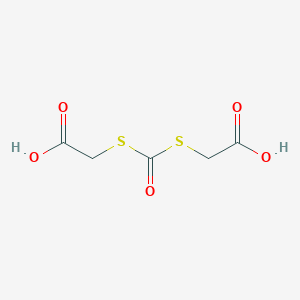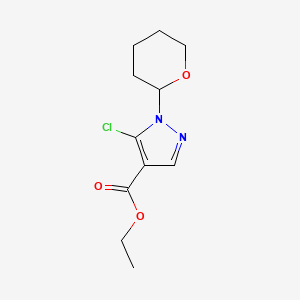
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate
Vue d'ensemble
Description
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrolytic Preparation Studies
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is examined in pyrolytic studies, such as the preparation of carbonothioic O,O-acid (monothiocarbonic acid), which is of atmospheric and biochemical relevance. High vacuum flash pyrolysis (HVFP) of O, S-di-tert-butyl carbonothioate has been explored for this purpose, revealing complex decomposition pathways and byproducts (Niedek, Wagner, & Schreiner, 2017).
Degradation and Environmental Impact Studies
Studies also focus on the degradation and environmental impact of related compounds, such as methyl tert-butyl ether (MTBE). These investigations are crucial in understanding the biodegradation and fate of such substances in the environment, which helps in addressing pollution and groundwater contamination issues (Fayolle, Vandecasteele, & Monot, 2001).
Catalytic and Oxidation Processes
The compound is also involved in catalytic and oxidation processes. For instance, studies on autoxidation of substituted phenols catalyzed by cobalt Schiff base complexes in supercritical carbon dioxide provide insights into the catalytic roles of similar tert-butyl compounds (Musie, Wei, Subramaniam, & Busch, 2001).
Synthesis and Application in Drug Development
Research on biosynthesis and stereoselective synthesis of key intermediates for drugs like atorvastatin and rosuvastatin involves tert-butyl compounds. This showcases the significance of such chemicals in pharmaceutical applications (Liu et al., 2018).
Development of Novel Synthetic Methods
The development of novel synthetic methods involving tert-butyl compounds is also a focus area. These methods facilitate the synthesis of complex organic molecules, demonstrating the versatility of tert-butyl-based compounds in organic chemistry (Harris & Wilson, 1983).
Propriétés
IUPAC Name |
tert-butyl 2-hydroxyethylsulfanylformate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)10-6(9)11-5-4-8/h8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLDREKPRYGWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8265559.png)

![Tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane](/img/structure/B8265572.png)
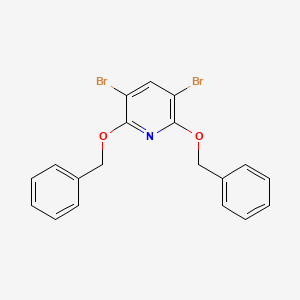
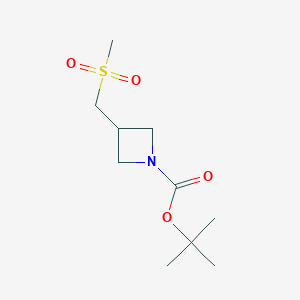
![tert-butyl (NE)-N-[(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate](/img/structure/B8265589.png)
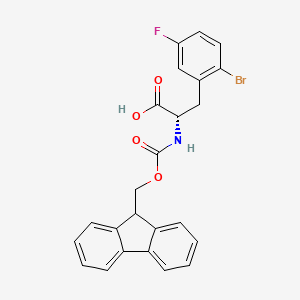
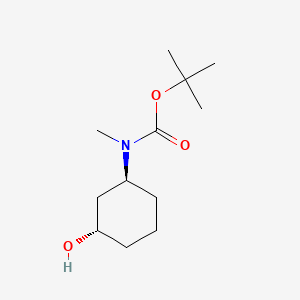
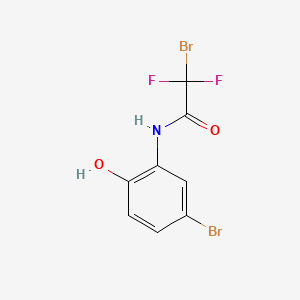
![Benzo[b]thiophene, 7-nitro-](/img/structure/B8265632.png)
![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)
